molecular formula C18H10N6 B12800790 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile CAS No. 102206-81-5

2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile

Cat. No.: B12800790
CAS No.: 102206-81-5
M. Wt: 310.3 g/mol
InChI Key: GZXYOLIIVIQMEV-UHFFFAOYSA-N
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Description

2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is a complex organic compound that features a pyridine ring substituted with amino and naphthylamino groups, as well as three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) as a solvent . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The amino and naphthylamino groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile involves its interaction with various molecular targets. The amino and naphthylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyano groups can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is unique due to the presence of both amino and naphthylamino groups on the pyridine ring, along with three cyano groups. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

102206-81-5

Molecular Formula

C18H10N6

Molecular Weight

310.3 g/mol

IUPAC Name

2-amino-6-(naphthalen-1-ylamino)pyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C18H10N6/c19-8-13-14(9-20)17(22)24-18(15(13)10-21)23-16-7-3-5-11-4-1-2-6-12(11)16/h1-7H,(H3,22,23,24)

InChI Key

GZXYOLIIVIQMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=C(C(=N3)N)C#N)C#N)C#N

Origin of Product

United States

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